2-(4-acetamido-1H-pyrazol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetamidopyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)9-6-2-8-10(3-6)4-7(12)13/h2-3H,4H2,1H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMVOAXDDZVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271407 | |
| Record name | 4-(Acetylamino)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-90-1 | |
| Record name | 4-(Acetylamino)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetylamino)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 2 4 Acetamido 1h Pyrazol 1 Yl Acetic Acid Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity and chemical environment of each proton and carbon atom can be determined. thieme-connect.de
The ¹H NMR spectrum of 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid provides a detailed fingerprint of its proton environments. Each unique proton in the molecule gives rise to a distinct signal.
Pyrazole (B372694) Ring Protons: The pyrazole ring contains two protons, H-3 and H-5. chemicalbook.com These typically appear as singlets in the aromatic region of the spectrum, with their exact chemical shifts influenced by the substituents on the ring. researchgate.net
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain are chemically equivalent and appear as a singlet. This signal is typically found in the range of 4.5-5.5 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the carboxylic acid group.
Acetamido Methyl Protons (-CH₃): The three protons of the methyl group of the acetamido substituent appear as a sharp singlet, typically in the aliphatic region around 2.0-2.5 ppm.
Amide Proton (-NH-): The amide proton gives rise to a singlet that can be broad and variable in its chemical shift, often appearing downfield. Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Carboxylic Acid Proton (-OH): The acidic proton of the carboxyl group is typically very broad and appears far downfield, often above 10 ppm. hmdb.ca Its visibility can depend on the solvent used (e.g., it is readily exchanged in D₂O).
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3/H-5 | ~7.5 - 8.5 | Singlet |
| Methylene (-CH₂-) | ~4.5 - 5.5 | Singlet |
| Acetyl Methyl (-CH₃) | ~2.0 - 2.5 | Singlet |
| Amide (-NH-) | Variable (e.g., 8.0 - 10.0) | Broad Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. researchgate.netrsc.org
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will show distinct signals. The chemical shift of C-4, which bears the acetamido group, will be different from C-3 and C-5. cdnsciencepub.com The shifts for pyrazole ring carbons are generally found between 100 and 150 ppm. researchgate.net
Carbonyl Carbons (-C=O): The molecule contains two carbonyl carbons: one in the amide group and one in the carboxylic acid group. These carbons are significantly deshielded and appear far downfield in the spectrum, typically in the range of 165-180 ppm. thieme-connect.de
Methylene Carbon (-CH₂-): The carbon of the methylene linker will appear in the 45-55 ppm range.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will be observed in the upfield region of the spectrum, typically around 20-30 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3/C-5 | ~130 - 150 |
| Pyrazole C-4 | ~100 - 120 |
| Amide Carbonyl (C=O) | ~168 - 172 |
| Carboxylic Acid Carbonyl (C=O) | ~170 - 175 |
| Methylene (-CH₂-) | ~45 - 55 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₇H₉N₃O₃, Molecular Weight: 199.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 199.
The fragmentation of pyrazole derivatives is influenced by the nature and position of their substituents. researchgate.net Key fragmentation pathways for this molecule would likely involve:
Loss of the carboxylic acid group: A prominent fragment may be observed at [M-45]⁺, corresponding to the loss of the -COOH group.
Cleavage of the acetic acid side chain: Fragmentation could occur at the N-C bond, leading to a fragment corresponding to the 4-acetamido-1H-pyrazole cation.
Loss of ketene (B1206846): The acetamido group can lose a molecule of ketene (CH₂=C=O), resulting in a fragment at [M-42]⁺.
Pyrazole Ring Fission: The stable pyrazole ring can also undergo cleavage, leading to a series of smaller, characteristic fragments. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. jocpr.comnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |
| Amide | N-H stretch | 3200-3400 | Medium, Sharp |
| Aromatic C-H | C-H stretch | 3000-3150 | Weak to Medium |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium |
| Carboxylic Acid Carbonyl | C=O stretch | ~1700-1725 | Strong, Sharp |
| Amide Carbonyl (Amide I) | C=O stretch | ~1650-1680 | Strong, Sharp |
| Pyrazole Ring | C=C and C=N stretch | ~1450-1600 | Medium to Strong |
The broad O-H absorption from the carboxylic acid is a particularly diagnostic feature, as is the presence of two distinct, strong carbonyl (C=O) peaks for the acid and amide groups. researchgate.netnist.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is crucial for verifying that the synthesized compound has the correct empirical and molecular formula. For this compound (C₇H₉N₃O₃), the theoretical elemental composition is calculated as follows:
Carbon (C): 42.21%
Hydrogen (H): 4.55%
Nitrogen (N): 21.10%
Oxygen (O): 24.10%
Experimental results from an elemental analyzer for a purified sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the elemental makeup of the molecule. researchgate.net
X-ray Crystallography in the Structural Confirmation of Pyrazole Derivatives
Single-crystal X-ray crystallography provides the most definitive structural evidence, offering an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. researchgate.netspast.org This technique yields precise data on bond lengths, bond angles, and torsional angles. mdpi.com
For a pyrazole derivative, a crystallographic study would confirm:
The planarity of the pyrazole ring. nih.govspast.org
The precise geometry and conformation of the N-acetic acid and C-acetamido substituents relative to the ring.
The supramolecular structure, revealing intermolecular interactions such as hydrogen bonds. mdpi.com In the crystal lattice of this compound, extensive hydrogen bonding would be expected, likely involving the carboxylic acid dimer formation and additional bonds from the amide N-H group to neighboring molecules. spast.org
This analysis provides the ultimate confirmation of the molecular structure elucidated by spectroscopic methods. mdpi.com
Structure Activity Relationship Sar Investigations of Pyrazole Acetic Acid Derivatives with an Acetamido Functionality
Impact of Pyrazole (B372694) Core Substitution on Bioactivity
The biological activity of pyrazole-containing compounds is profoundly influenced by the nature and position of substituents on the pyrazole ring. nih.gov SAR studies consistently demonstrate that even minor modifications to the core can significantly alter potency, selectivity, and pharmacokinetic profiles.
Research into pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has shown that substitutions at various positions on the pyrazole ring are critical for inhibitory activity. For instance, the introduction of different (hetero)aryl groups at the R² position of a pyrazole thioether analog series led to significant variations in potency. Six-membered (hetero)aryl groups, such as phenyl, 2-pyridyl, and 2-pyrazinyl, were found to be particularly effective. In contrast, a 3-isoxazolyl analog showed significantly lower potency. acs.org
Furthermore, substitution on the pyrazole nitrogen (N1) also plays a key role. In a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, N-alkylation of the pyrazole was a key synthetic step, with the nature of the N1-substituent influencing the final compound's properties. nih.gov Similarly, in a different series of inhibitors, the addition of an N1-acetyl group to the pyrazole nucleus was observed to enhance efficacy. nih.gov
The electronic properties of substituents are also a determining factor. The addition of electron-withdrawing groups, such as nitro or bromo groups, has been shown to enhance the antinociceptive efficacy of certain benzofuran (B130515) pyrazole derivatives. nih.gov This highlights that the electronic distribution within the pyrazole ring, modulated by its substituents, is a critical parameter for biological activity.
| Compound ID | R¹ Substituent | R² Substituent | % Inhibition at 100 µM | IC₅₀ (µM) |
|---|---|---|---|---|
| 7a | H | 2-thiazolyl | - | 22.4 |
| 7b | H | 3-isoxazolyl | 20.3 | - |
| 7c | H | phenyl | 80.5 | - |
| 7d | H | 2-pyridyl | 85.7 | 17.9 |
| 7h | H | 2-pyrazinyl | 96.2 | - |
| (R)-7q | (R)-CH₃ | 2-pyridyl | 99.0 | 18.8 |
| (S)-7r | (S)-CH₃ | 2-pyridyl | 14.6 | - |
Role of the Acetic Acid Moiety in Ligand-Receptor Binding
The acetic acid group is a critical pharmacophoric feature that often plays a pivotal role in anchoring a ligand to its biological target. In the context of "2-(4-acetamido-1H-pyrazol-1-yl)acetic acid," this moiety provides a terminal carboxylic acid function, which is deprotonated to a carboxylate anion at physiological pH. This anionic group is well-suited to form strong ionic interactions, or salt bridges, with positively charged amino acid residues (such as arginine, lysine, or histidine) in a receptor's binding pocket.
This principle is exemplified in research on bis(pyrazol-1-yl)acetate ligands, where the carboxylate group, in conjunction with the two pyrazolyl nitrogen atoms, enables tridentate (κ³-N,N,O) coordination with metal ions. researchgate.netrsc.org This demonstrates the strong binding potential of the pyrazolyl-acetate arrangement. While not involving protein receptors, this illustrates the inherent ability of the moiety to engage in strong, geometrically defined interactions.
In a series of potent heteroaromatic inhibitors of meprin α and β, acidic moieties were found to be crucial for achieving high potency. The inhibitors were designed to place acidic groups in positions where they could form ionic interactions with arginine residues within the S1 and S1' subsites of the enzymes. scispace.com The rigid pyrazole core, combined with the flexible acetic acid linker, allows for optimal positioning of the carboxylate to engage in these key binding events. The acetic acid moiety can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. This dual role as both an ionic and hydrogen-bonding partner makes the acetic acid group a powerful determinant of binding affinity.
Influence of the Acetamido Group on Bioactivity Profiles
The acetamido group (–NHCOCH₃) at the C4 position of the pyrazole ring is a significant functional group that can substantially influence the compound's biological profile compared to an unsubstituted or amino-substituted analog. Aminopyrazoles are recognized as versatile scaffolds in drug discovery, and their functionalization often leads to pharmacologically active compounds. researchgate.netmdpi.com
The transformation of a primary amine (–NH₂) to an acetamide (B32628) confers several key changes:
Electronic Properties: The acetyl group is electron-withdrawing, which reduces the basicity of the nitrogen atom. This can alter the electronic distribution of the entire pyrazole ring system, affecting its interaction with biological targets.
Hydrogen Bonding: The acetamido group is both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This dual character provides more opportunities for specific hydrogen bonding interactions within a receptor active site compared to a simple amino group, which primarily acts as a donor.
Steric Bulk: The addition of the acetyl group increases the steric bulk at the C4 position. This can either enhance binding by promoting favorable van der Waals contacts or hinder it by causing steric clashes, depending on the topology of the binding site.
Lipophilicity and Pharmacokinetics: Acetylation of an amino group generally increases a molecule's lipophilicity, which can affect its solubility, membrane permeability, and metabolic stability.
In studies of pyrazole derivatives with anti-inflammatory activity, the presence of acetamide and related morpholine-substituted acetamide groups resulted in potent inhibition of prostaglandin (B15479496) E₂ synthase. nih.gov Similarly, pyrazole-acetamide ligands have been successfully used to construct coordination complexes, highlighting the group's ability to participate in stable molecular assemblies. nih.gov Therefore, in "this compound," the acetamido group is expected to be a key modulator of the compound's bioactivity, influencing its binding affinity and selectivity through a combination of steric, electronic, and hydrogen-bonding effects.
Comparative SAR with Related Heterocyclic Acetic Acid Compounds (e.g., indole (B1671886) acetic acid)
The structure of "this compound" invites comparison with other heterocyclic acetic acids, most notably indole-3-acetic acid (IAA), a well-known plant hormone. nih.gov Both molecules feature a nitrogen-containing heterocyclic ring system linked to an acetic acid side chain. However, the differences in their core structures lead to distinct SAR profiles.
Heterocyclic Core: The pyrazole ring in the target compound is a five-membered aromatic ring with two adjacent nitrogen atoms. This creates a unique electronic landscape with specific regions of hydrogen bond donating and accepting potential. In contrast, indole-3-acetic acid contains an indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The indole nucleus is larger and more lipophilic than the pyrazole ring, and its electronic properties are different. These differences dictate the types of non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) each core can engage in. acs.org
Substitution Patterns: SAR studies on pyrazole derivatives show that substitution at multiple positions (N1, C3, C4, C5) can dramatically alter activity. nih.govnih.gov For the title compound, the C4-acetamido group is a key feature. While substituted indoles are also widely studied, the specific patterns that confer activity are unique to the indole scaffold. For example, the uptake and accumulation of IAA and other related aromatic acetic acids like naphthalene-1-acetic acid are controlled by distinct influx and efflux carriers, demonstrating that even similar structures can have different biological recognition. nih.govmdpi.com
Theoretical Mechanistic Explorations of Biological Activities of Pyrazole Acetic Acid Derivatives
Enzyme Modulation and Inhibition Mechanisms (Theoretical/In Vitro for Derivatives)
Derivatives of pyrazole-acetic acid have been theoretically and experimentally shown to interact with a wide array of enzymes, suggesting a broad spectrum of potential pharmacological activities. These interactions are primarily inhibitory, blocking the active sites of enzymes implicated in various disease pathways.
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.netnih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is an inducible enzyme upregulated at sites of inflammation. mdpi.com
The pyrazole (B372694) scaffold is a well-established pharmacophore for COX-2 inhibition, with the drug Celecoxib being a prominent example. nih.gov Theoretical studies suggest that the nitrogen atoms of the pyrazole ring can coordinate with the active site of the COX-2 enzyme. The anti-inflammatory potential of pyrazole derivatives stems from their ability to selectively inhibit the COX-2 enzyme over COX-1. mdpi.comnih.gov This selectivity is crucial as inhibiting COX-1 can lead to gastrointestinal side effects. researchgate.net The design of novel pyrazole derivatives often focuses on enhancing this COX-2 selectivity, with some pyridazine (B1198779) derivatives, which are structurally related, also showing potent COX-2 inhibitory action. researchgate.net
| Compound Class | Target Enzyme | Key Findings | Source |
|---|---|---|---|
| Pyrazole Moieties (e.g., Celecoxib) | COX-2 | Act as potent and selective inhibitors. | nih.gov |
| General Pyrazole Derivatives | COX-2 | Theoretically inhibit the enzyme, leading to anti-inflammatory effects. | mdpi.comnih.gov |
| Pyridazine Derivatives | COX-2 | Reported as potent inhibitors, suggesting similar potential for related heterocycles. | researchgate.net |
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net Pyrazole derivatives have been extensively investigated as kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified pyrazole derivatives as potent inhibitors of EGFR, a key target in cancer therapy. researchgate.netresearchgate.net A series of 1,3,4-triarylpyrazoles demonstrated strong inhibition (99%) of EGFR at a concentration of 100 μM. researchgate.net Another study discovered a pyrazole derivative containing a thiourea (B124793) skeleton, compound C5, which exhibited a very potent EGFR inhibitory activity with an IC₅₀ value of 0.07 μM, comparable to the standard drug erlotinib. researchgate.net Molecular docking simulations suggest these compounds bind to the ATP-binding site of the kinase, explaining their inhibitory action. researchgate.netresearchgate.net
Aurora-A Kinase and Other Kinases: Aurora kinase A (AURKA) is a mitotic serine/threonine kinase involved in cell cycle progression. google.com Its activity has been linked to resistance mechanisms against EGFR inhibitors. nih.gov The same 1,3,4-triarylpyrazoles that inhibit EGFR were also found to strongly inhibit other kinases, including AKT1, AKT2, BRAF V600E, and p38α, by more than 94% at 100 μM. researchgate.net This multi-kinase inhibition profile suggests that pyrazole derivatives could have broad applications in oncology.
| Compound | Target Kinase | Inhibitory Activity | Source |
|---|---|---|---|
| Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) | EGFR | IC₅₀ = 0.07 µM | researchgate.net |
| 1,3,4-Triarylpyrazole (Compound 6) | EGFR | 99% inhibition at 100 µM | researchgate.net |
| 1,3,4-Triarylpyrazole (Compound 6) | AKT1, AKT2, BRAF V600E, p38α, PDGFRβ | >94% inhibition at 100 µM | researchgate.net |
Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). capes.gov.br Inhibiting AChE is a key therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. capes.gov.brexlibrisgroup.com Several studies have shown that pyrazole and its derivatives are effective inhibitors of AChE. capes.gov.brmdpi.com
N-phenylacetamide derivatives bearing a pyrazole ring were found to be selective AChE inhibitors, with compounds exhibiting IC₅₀ values as low as 8.32 μM. capes.gov.br Another study on pyrazoline derivatives reported a compound with a Kᵢ value of 0.13 μM, which was twice as potent as the reference drug Tacrine. nih.gov In silico docking studies revealed that these compounds interact with key amino acid residues in both the catalytic active site (CAS) and peripheral anionic site (PAS) of the AChE enzyme. capes.gov.brmdpi.com Specifically, interactions with residues like Tyr341 and Trp286 through π-π stacking and hydrogen bonds are believed to be crucial for their inhibitory activity. mdpi.com Some derivatives showed high selectivity for AChE over Butyrylcholinesterase (BuChE). capes.gov.brfrontiersin.org
| Compound Class | Target Enzyme | Inhibitory Activity | Source |
|---|---|---|---|
| 2-(1H-pyrazole-1yl)-N-(substitutedphenyl)acetamide | AChE | IC₅₀ = 8.32 µM (most active) | capes.gov.br |
| Pyrazolone derivative (Compound 1) | AChE | IC₅₀ = 0.38 mg/mL (similar to Rivastigmine) | exlibrisgroup.com |
| Substituted Pyrazoles | AChE | Kᵢ values in the range of 0.11–0.49 µM | mdpi.com |
| Pyrazoline derivative (Compound 1) | AChE | Kᵢ = 0.13 µM | nih.gov |
| Pyrazoline derivative (Compound 2l) | AChE | IC₅₀ = 0.040 µM | frontiersin.org |
Targeting DPP-4 and SGLT are modern approaches to managing type 2 diabetes mellitus. Pyrazole derivatives have emerged as promising candidates for inhibiting both of these targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a role in glucose metabolism. Inhibiting DPP-4 prolongs the action of these hormones, leading to better glycemic control. capes.gov.br Research has identified pyrazole-containing thiosemicarbazones as highly potent DPP-4 inhibitors. capes.gov.brfrontiersin.org One derivative, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (compound 2f), showed an exceptionally low IC₅₀ value of 1.266 nM, making it more potent than the established drug sitagliptin (B1680988) (IC₅₀ = 4.380 nM). capes.gov.brfrontiersin.org Molecular docking studies indicated that the pyrazole ring of this compound forms π-π interactions with key residues like Arg358 and Tyr666 in the enzyme's active site. capes.gov.brfrontiersin.org Another study on pyrazolidine (B1218672) derivatives also identified compounds with DP-IV inhibitory activity, with the most active having an IC₅₀ of 1.56 µM. nih.gov
Sodium Glucose Co-transporter (SGLT) Inhibition: SGLT proteins, particularly SGLT2 in the kidneys, are responsible for reabsorbing glucose back into the bloodstream. Inhibiting SGLT2 causes excess glucose to be excreted in the urine, thereby lowering blood glucose levels. nih.gov Pyrazole-O-glucosides have been synthesized and evaluated as novel SGLT inhibitors, demonstrating the ability to block glucose transport and induce glucosuria in rats. exlibrisgroup.com Furthermore, the approved antidiabetic drug Remogliflozin etabonate is a pyrazole-based compound that acts as a potent and selective SGLT2 inhibitor. researchgate.net
| Compound Class | Target | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Pyrazole-thiosemicarbazone (Compound 2f) | DPP-4 | 1.266 nM | capes.gov.brfrontiersin.org |
| Pyrazolidine derivative (Compound 9i) | DPP-4 | 1.56 µM | nih.gov |
| Pyrazole-O-glucosides | SGLT | Inhibited glucose transport in vitro. | exlibrisgroup.com |
| Remogliflozin etabonate | SGLT2 | Known potent and selective inhibitor. | researchgate.net |
Lipoxygenases (LOX) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, contributing to inflammatory processes. nih.gov The 15-lipoxygenase (15-LOX) isoform has been implicated in various inflammatory diseases and neurodegenerative conditions. Pyrazole derivatives have been designed and synthesized as inhibitors of 15-LOX.
In one study, a series of 1,5-diarylpyrazoline derivatives were evaluated, with one compound showing a 15-LOX inhibitory IC₅₀ value of 4.7 μM. Another investigation into pyrazoline and pyrazole derivatives found that one compound was the most potent lipoxygenase inhibitor with an IC₅₀ of 80 µM. nih.gov Molecular docking studies have helped to elucidate the mechanism, showing that hydrogen bonds between the pyrazole derivative and amino acids such as Ser510 and Gln716 in the active site are crucial for inhibition. These findings highlight the potential of pyrazole-based structures as leads for developing new anti-inflammatory agents targeting the 15-LOX pathway.
Receptor Antagonism and Agonism Studies (Theoretical/In Vitro for Derivatives)
In addition to enzyme inhibition, pyrazole derivatives have been studied for their ability to interact with cellular receptors, acting as either antagonists (blocking the receptor) or agonists (activating the receptor).
Endothelin Receptor Antagonism: A series of novel pyrazole carboxylic acid derivatives were designed as antagonists for the endothelin (ET) receptor, which is involved in vasoconstriction. In vitro screening showed that these compounds could inhibit endothelin-1-induced contraction in rat thoracic aortic rings. One compound in particular, 7m, demonstrated highly potent binding to the ETA receptor at a nanomolar level and was identified as a non-selective antagonist of both ETA and ETB receptors, suggesting potential for use in cardiovascular diseases.
Nicotinic Acid Receptor Agonism: In a search for new agonists for the G protein-coupled nicotinic acid receptor, a series of substituted pyrazole-3-carboxylic acids were synthesized. These compounds showed substantial affinity for the receptor, with many acting as partial agonists. A partial agonist binds and activates a receptor but has only partial efficacy relative to a full agonist. For instance, 5-butylpyrazole-3-carboxylic acid (4g) was identified as a partial agonist with a Kᵢ value of 0.072 µM and an EC₅₀ value of 4.12 µM. These partial agonists also competitively inhibited the effects of nicotinic acid, confirming their interaction with the receptor.
Cannabinoid Receptor Antagonism: Pyrazole derivatives have also been identified as antagonists at cannabinoid receptor 1 (CB1). This receptor system is implicated in conditions such as obesity and inflammation, indicating another potential therapeutic avenue for this class of compounds.
| Compound Class | Receptor Target | Activity Type | Key Findings | Source |
|---|---|---|---|---|
| Pyrazole carboxylic acid derivative (7m) | Endothelin Receptors (ETA/ETB) | Antagonist | Potent non-selective antagonist. | |
| 5-Butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | Partial Agonist | Kᵢ = 0.072 µM; EC₅₀ = 4.12 µM | |
| General Pyrazole Derivatives | Cannabinoid Receptor 1 (CB1) | Antagonist | Identified as capable of acting as antagonists. |
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2) Antagonism
The Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), a G-protein coupled receptor activated by prostaglandin (B15479496) D2 (PGD2), is a key player in allergic inflammation. dovepress.com Antagonizing this receptor is a significant therapeutic goal for allergic conditions. High-throughput screening initially identified the pyrazole-4-acetic acid substructure as a CRTh2 receptor antagonist. nih.gov This led to the synthesis and in-vitro evaluation of a series of 2-(1H-Pyrazol-1-yl)acetic acid derivatives as potential CRTh2 antagonists. nih.gov
Structure-activity relationship (SAR) studies revealed that the pyrazole core exhibited a different SAR compared to related indole (B1671886) acetic acids. nih.gov These investigations have been crucial for optimizing the potency of these compounds. For instance, pyrrolopiperidinone acetic acids were identified as highly potent CRTh2 receptor antagonists, with some showing slow-dissociation kinetics from the receptor. nih.gov Further optimization based on structure-kinetic relationships led to analogs with long receptor residence times. nih.gov A potent series was discovered featuring ortho-sulfonyl benzyl (B1604629) substituents, highlighting the importance of specific chemical additions to the pyrazole structure. nih.gov While extensive research has focused on the broader class of pyrazole-acetic acids, specific findings for 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature.
Glucagon (B607659) Receptor Antagonism
Antagonism of the glucagon receptor (GCGR) is a validated strategy for managing type 2 diabetes by reducing hepatic glucose production. A novel class of 1,3,5-pyrazoles has been identified as potent human glucagon receptor antagonists. nih.gov Research has led to the discovery of pyrazole-containing derivatives that are potent, selective, and orally active antagonists of the human glucagon receptor. nih.govacs.org
Specifically, a series of 4-methyl substituted pyrazole derivatives were designed and evaluated, with several compounds showing high GCGR binding and functional activity in cell-based assays. nih.gov Docking experiments with one such derivative demonstrated extensive hydrophobic interactions within the receptor binding pocket, providing a basis for further investigation. nih.gov Although the pyrazole core is central to these antagonists, specific data on the glucagon receptor antagonism of this compound is not prominently available in the reviewed studies.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial nuclear receptor involved in regulating lipid metabolism and insulin (B600854) sensitivity, making it a target for type 2 diabetes treatments. researchgate.net Pyrazole derivatives have been investigated as potential PPARγ ligands. For example, 1,3-diphenyl-1H-pyrazole derivatives have been identified as a series of potent PPARγ partial agonists. globalresearchonline.net
Furthermore, the design and synthesis of pyrazole derivatives incorporating thiazolidine (B150603) and thiazolidinone moieties have been explored to target the PPARγ receptor. nih.gov While the pyrazole scaffold is a recurring motif in the development of PPARγ agonists, specific mechanistic explorations or activity data for this compound in this context are not detailed in the available research. researchgate.netnih.gov
Investigating Signaling Pathway Modulations (e.g., EGFR/PI3K/AKT/mTOR Cascades)
The EGFR/PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. nih.govmdpi.com Consequently, targeting this pathway is a major focus of anticancer drug development. rsc.org Pyrazole derivatives have been incorporated into molecular designs aimed at inhibiting this cascade. For example, new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have been synthesized and shown to be potent inhibitors of EGFR/PI3K/AKT/mTOR signaling. nih.gov Another study detailed that combining EGFR inhibitors with PI3K inhibitors could be a strategy to treat cisplatin-resistant cancers, as this combination can completely block the phosphorylation of EGFR, Akt, and an mTOR target, S6K. nih.gov While the pyrazole scaffold is a key component in these targeted inhibitors, direct investigation of this compound's specific effects on the EGFR/PI3K/AKT/mTOR pathway has not been reported.
Antimicrobial Activity Studies (In Vitro/Theoretical)
The pyrazole nucleus is a well-established scaffold in compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govmdpi.commdpi.com
Antibacterial Efficacy
The antibacterial potential of pyrazole derivatives has been a subject of extensive research to combat resistant bacteria. researchgate.netnih.gov Numerous studies have reported the synthesis and evaluation of pyrazole derivatives against various Gram-positive and Gram-negative bacteria. researchgate.netekb.eg For instance, certain pyrazole-derived hydrazones have shown potent activity against Staphylococcus aureus and Acinetobacter baumannii by disrupting the bacterial cell wall. nih.gov Similarly, some pyrazolyl triazoles are effective against Micrococcus luteus, Salmonella typhi, and Salmonella paratyphi. nih.gov The antibacterial activity is often linked to the specific substitutions on the pyrazole ring. nih.gov While the broader class of pyrazole derivatives shows significant promise, specific data on the antibacterial efficacy of this compound is not available.
Table 1: Representative In Vitro Antibacterial Efficacy of Pyrazole Derivatives
Antifungal Efficacy
Pyrazole derivatives are recognized for their significant antifungal properties and are integral to the structure of some commercial fungicides. researchgate.netmdpi.com Research has focused on synthesizing novel pyrazole compounds to address the need for new antifungal agents. nih.govniscpr.res.in For example, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated, with some compounds showing moderate to strong antifungal activity against various plant pathogenic fungi. nih.gov Another study on novel triazoles containing phenylethynyl pyrazole side chains reported excellent in vitro activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com The antifungal efficacy is highly dependent on the molecular structure of the derivatives. mdpi.com Specific antifungal studies on this compound have not been found in the reviewed literature.
Table 2: Representative In Vitro Antifungal Efficacy of Pyrazole Derivatives
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Prostaglandin D2 (PGD2) |
| Celecoxib |
| Rimonabant |
| Sildenafil |
| Cisplatin |
Other Theoretical Biological Activities Based on Pyrazole Derivatives
The structural versatility of the pyrazole nucleus has prompted extensive computational and theoretical exploration into its potential therapeutic applications beyond its established roles. These in silico investigations, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are crucial for predicting the biological activities of novel pyrazole derivatives and elucidating their mechanisms of action at a molecular level. This section delves into the theoretical basis for several other potential biological activities of pyrazole-containing compounds, including those related to the pyrazole-acetic acid scaffold.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has accelerated the search for new therapeutic agents. Pyrazole derivatives have been identified as a promising class of compounds, and theoretical studies have been instrumental in understanding their potential antitubercular mechanisms. acs.org Computational models suggest that pyrazole derivatives can target essential enzymes in Mycobacterium tuberculosis (Mtb).
One key theoretical target is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Molecular docking studies on novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have shown that these molecules can fit effectively into the active site of InhA. nih.gov The binding is stabilized by a network of bonded and nonbonded interactions, with some compounds showing binding affinities ranging from -8.884 to -7.113 kcal/mol. nih.gov For instance, the most active compound from one study, 9o , demonstrated a docking score of -8.884 and a Glide energy of -61.144 kcal/mol, indicating strong and favorable interactions within the InhA active site. nih.gov
Another potential mechanism involves the inhibition of cytochrome P450 enzymes in Mtb, such as CYP121A1. Computational studies of pyrazole derivatives have shown that these compounds can bind within the substrate-binding pocket of CYP121A1. nih.gov The binding is often stabilized by water-mediated interactions with residues like Gln385 and Arg386, as well as hydrophobic or π–π stacking with Phe168. nih.gov
Furthermore, structure-activity relationship (SAR) studies have been guided by theoretical explorations. For example, research on a pyrazole derivative, NSC 18725 , revealed that a para-chlorophenyl substitution at the first position of the pyrazole ring was crucial for its antimycobacterial activity. nih.gov Theoretical studies also suggest that some pyrazole derivatives may act by inducing autophagy in host macrophages, a mechanism that helps in clearing intracellular Mtb. nih.gov
| Compound/Derivative Series | Theoretical Target/Mechanism | Key Findings from Computational/Theoretical Studies | Experimental Activity (MIC) | Reference |
|---|---|---|---|---|
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrids (e.g., 9o, 9k) | InhA | Compound 9o showed a docking score of -8.884 kcal/mol. The series exhibited binding affinities from −8.884 to −7.113 kcal/mol. | 9o: 12.5 µg/mL; 9k: 12.5 µg/mL | nih.gov |
| Imidazole/Triazole Pyrazole Derivatives (e.g., 11b, 12b) | CYP121A1 | Compounds bind in the substrate pocket, interacting with Gln385, Arg386, and Phe168. Halide interactions with Leu73 were also observed. | 11b: 6.0 µM; 12b: 4.4 µM | nih.gov |
| NSC 18725 | Induction of Autophagy | SAR studies indicated the importance of the nitroso group and a para-chlorophenyl substitution for activity. | 0.3125 µM | nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease requiring new and more effective treatments. Pyrazole derivatives have emerged as a promising scaffold for the development of novel antileishmanial agents. researchgate.netmalariaworld.org Theoretical and computational studies have been pivotal in identifying their potential mechanisms of action and guiding the design of more potent compounds. researchgate.net
Molecular docking studies have identified several key parasitic enzymes as potential targets for pyrazole derivatives. One such target is the 14-alpha demethylase (CYP51), an essential enzyme in the biosynthesis of sterols in Leishmania. researchgate.net Docking outputs have shown that potent pyrazole derivatives can form favorable interactions with key amino acid residues in the active site of CYP51. researchgate.net Another crucial target is pteridine (B1203161) reductase 1 (PTR1), an enzyme involved in the parasite's folate pathway. malariaworld.org The docking of hydrazine-coupled pyrazole derivatives into the active site of Leishmania major PTR1 (Lm-PTR1) has helped to rationalize the potent in vitro activity of these compounds. malariaworld.orgnih.gov For instance, compound 13 from a study showed superior activity, which was supported by its strong binding interactions in the docking simulation. malariaworld.orgnih.gov
In addition to target-based approaches, computational tools are used to predict the drug-like properties of these derivatives. Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) predictions have indicated that many of these pyrazole compounds possess satisfactory pharmacokinetic profiles. researchgate.net Density Functional Theory (DFT) calculations have also been employed to analyze the electronic properties of these molecules, correlating parameters like thermodynamic stability, hardness, and energy gap with their observed biological activity. researchgate.net Structure-activity relationship (SAR) analyses have further revealed that specific substitutions, such as bromo, chloro, and methyl groups at the para-position of an aryl ring, can enhance the potency of pyrazole-imidazoline derivatives against T. cruzi, a related parasite. nih.gov
| Compound/Derivative Series | Theoretical Target | Key Findings from Computational Studies | Experimental Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole derivatives (P1, P12, P14) | 14-alpha demethylase (CYP51) | P12 and P14 formed favorable interactions with key residues in the active site. DFT analysis indicated P1 was more thermodynamically stable. | P12: 34.79 µg/mL; P1: 35.53 µg/mL | researchgate.net |
| Hydrazine-coupled pyrazole (Compound 13) | Pteridine Reductase 1 (PTR1) | Docking study on Lm-PTR1 justified the high in vitro activity. | 0.018 µg/mL (antipromastigote) | malariaworld.orgnih.gov |
| 1-Aryl-1H-pyrazole-imidazoline derivatives (e.g., 3g, 3j, 3m) | Not specified (phenotypic screening) | SAR analysis revealed increased potency with Br, Cl, and methyl para-substituents. Good oral bioavailability predicted. | 3j: 2.75 µM; 3m: 3.58 µM (amastigotes) | nih.gov |
Antiviral Activity
The broad spectrum of biological activities of pyrazoles includes significant potential as antiviral agents. mdpi.com Theoretical explorations have been crucial in identifying the mechanisms by which these compounds may inhibit viral replication. nih.govrsc.org Molecular modeling studies have investigated the interactions of pyrazole derivatives with various viral protein targets.
For instance, in the context of coronaviruses like SARS-CoV-2, the main protease (Mpro) is a prime target for antiviral drug development due to its essential role in viral replication. nih.gov Molecular docking and dynamics simulations of pyranopyrazole derivatives have shown that these compounds can bind effectively to the Mpro active site. nih.govCompound 18 from one such study exhibited a high selectivity index and was found to inhibit SARS-CoV-2 Mpro with high efficiency (84.5%), comparable to the control drug tipranavir. nih.gov These in silico studies help to understand how structural modifications can enhance binding affinity and antiviral efficacy. rsc.org
Against the influenza virus H5N1, thiazole-pyrazole analogues have been studied using molecular docking. nih.gov These studies revealed that the compounds interact with the viral target through hydrogen bonding and π-π stacking, with binding affinities reaching up to -8.3673 kcal/mol. nih.gov Such theoretical binding energies are often correlated with experimental antiviral activity.
Furthermore, computational methods like Density Functional Theory (DFT) are used to analyze the electronic structure of these derivatives, providing insights into their reactivity and potential for intramolecular charge transfer, which can be important for biological activity. nih.gov SwissADME predictions are also commonly employed to assess the pharmacokinetic properties of these potential antiviral agents, ensuring they possess drug-like characteristics suitable for oral administration. nih.gov
| Compound/Derivative Series | Target Virus | Theoretical Target/Mechanism | Key Findings from Computational Studies | Reference |
|---|---|---|---|---|
| Pyranopyrazole derivatives (e.g., Compound 18) | Human coronavirus 229E (HCoV-229E), SARS-CoV-2 | Main Protease (Mpro) | Compound 18 showed high inhibitory efficiency (84.5%) against SARS-CoV-2 Mpro in silico. Exhibited a high selectivity index (12.6). | nih.gov |
| Thiazole-pyrazole analogues (e.g., 6a) | Influenza A (H5N1) | Not specified | Binding affinities ranged from -4.8558 to -8.3673 kcal/mol, involving H-bonding and π-π stacking. Promising drug-like characteristics predicted by SwissADME. | nih.gov |
| Hydroxyquinoline-pyrazole candidates | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Key viral proteins (not specified) | Molecular docking assessed binding affinity. Pharmacokinetic modeling showed appropriate drug-likeness and bioavailability. | rsc.org |
Insecticidal Activity
Pyrazole derivatives, most notably fipronil, are well-established insecticides. Theoretical studies, including molecular docking and 3D-QSAR, are continuously employed to design new, more effective, and potentially safer insecticidal agents based on the pyrazole scaffold. nih.govresearchgate.net These computational methods provide insights into the molecular interactions between the compounds and their insect-specific targets.
The primary mechanism of action for many pyrazole-based insecticides is the disruption of the central nervous system of insects. Molecular docking studies have explored the binding of novel pyrazole derivatives to key insect receptors, such as the gamma-aminobutyric acid (GABA) receptor and glutamate-activated chloride channels. nih.gov These receptors are crucial for neurotransmission, and their blockade leads to hyperexcitation and death of the insect. For example, newly synthesized functionalized pyrazole derivatives were docked against the glutamate-activated chloride channel and the GABA receptor (PDB ID: 4COF) to predict their binding modes and insecticidal potential. nih.gov
Another important target is the ryanodine (B192298) receptor (RyR), which is involved in calcium regulation in muscle cells. researchgate.net 3D-QSAR studies have been used to guide the design of N-phenylpyrazoles that act as RyR agonists. researchgate.net These models help to establish a relationship between the 3D structure of the molecules and their biological activity, allowing for the rational design of compounds with enhanced potency. For instance, compound IIIb , designed using a 3D-QSAR model, showed a 3-fold higher potency against P. xylostella than the commercial insecticide chlorantraniliprole. researchgate.net Molecular docking of this compound into a mutated RyR suggested a lower risk of cross-resistance. researchgate.net DFT calculations are also used to understand the electronic properties of these molecules, which are crucial for their reactivity and biological function. nih.gov
| Compound/Derivative Series | Target Insect | Theoretical Target/Mechanism | Key Findings from Computational Studies | Reference |
|---|---|---|---|---|
| Functionalized Pyrazole Derivatives (e.g., 5b) | Spodoptera littoralis (Cotton leafworm) | GABA receptor, Glutamate-activated chloride channels | Molecular docking was performed against target receptors (PDB ID: 4COF for GABA-R) to analyze binding. | nih.gov |
| N-phenylpyrazoles (e.g., IIIb, IIIy) | Mythimna separata, Plutella xylostella | Ryanodine Receptor (RyR) Agonist | Designed using 3D-QSAR. Docking into mutated RyR suggested lower cross-resistance risk for IIIb. | researchgate.net |
| Pyrazole-based tetrahydropyrimidines | Nilaparvata lugens, Mythimna separata | Not specified | DFT calculations and molecular docking were performed to support experimental results. | tandfonline.com |
| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide (B42294) (Compound 2) | Spodoptera littoralis | Ion channels (general) | Molecular docking against protein 6HUP suggested strong inhibitory effect on ion channels. DFT analysis highlighted electronic properties. | nih.gov |
Anti-Arrhythmic Actions (theoretical)
While the antitubercular, antiviral, and insecticidal activities of pyrazole derivatives have been supported by direct computational studies, the exploration of their potential anti-arrhythmic actions is largely theoretical and represents a prospective area for future research. There is currently a lack of direct computational modeling studies in the available literature that specifically investigate the interaction of pyrazole-acetic acid derivatives with cardiac ion channels.
However, a theoretical basis for this potential activity can be postulated. Cardiac arrhythmias are often caused by malfunctions in cardiac ion channels, such as sodium, potassium, and calcium channels, which are responsible for generating the cardiac action potential. nih.gov The development of anti-arrhythmic drugs frequently relies on targeting these channels. nih.gov Computational modeling is a powerful tool for investigating the kinetic interactions of drugs with these ion channels and predicting their effects on the action potential at cellular and tissue levels. nih.gov
Given the vast chemical diversity and wide range of biological activities demonstrated by pyrazole derivatives, it is theoretically plausible that certain members of this class could modulate the function of cardiac ion channels. The pyrazole scaffold, being a versatile heterocyclic structure, could be functionalized to interact with the specific conformational states of these channel proteins.
Future theoretical research could employ established computational methodologies to explore this potential. nih.gov This would involve:
Structural Modeling: Building homology models of cardiac ion channels and using molecular docking to predict whether pyrazole-acetic acid derivatives can bind to known drug-binding sites.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-channel complex to assess the stability of the interaction and its effect on channel conformation.
Kinetic Modeling: Developing models to describe the kinetics of drug-channel interactions, which could then be incorporated into cellular models of the cardiac action potential to predict pro- or anti-arrhythmic effects. nih.gov
Such computational studies could pave the way for designing and synthesizing novel pyrazole derivatives with potential applications in the management of cardiac arrhythmias.
Advanced Research Perspectives and Future Directions for 2 4 Acetamido 1h Pyrazol 1 Yl Acetic Acid
Design and Synthesis of Novel Analogues for Enhanced Bioactivity
Key synthetic strategies include:
Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other bioisosteres to alter solubility, cell permeability, and target-binding interactions. For instance, the synthesis of pyrazole-containing derivatives of 1,2,4-triazole-3-thiol has involved the introduction of alkane acid residues and their corresponding esters to modulate analgesic activity. zsmu.edu.ua
Substitution on the Pyrazole (B372694) Ring: The carbon atoms of the pyrazole ring can be functionalized with various groups. Structure-activity relationship (SAR) studies on other pyrazole series have shown that introducing moieties like substituted phenyl rings, halogens, or morpholine (B109124) groups can significantly enhance potency against specific targets. nih.govnih.gov For example, in the development of pyrazole derivatives as anticancer agents, appropriate substitutions on the ring were found to boost efficacy and tumor selectivity. mdpi.com
Alteration of the Acetamido Group: The N-acetyl group can be replaced with other acyl groups or different functional moieties to explore interactions with specific pockets in a target protein. Research on pyrazolyl-ureas, for instance, demonstrates that linking a urea (B33335) function directly to the pyrazole nucleus can confer a wide spectrum of biological activities, from anticancer to antimicrobial. mdpi.com
A common and foundational method for creating the pyrazole ring itself is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov More advanced one-pot, multi-component reactions are also being developed to create diverse pyrazole libraries efficiently. nih.govnih.gov For example, a one-pot synthesis of novel pyrazolyl s-triazine derivatives has been achieved using acetic acid as a mediator, showcasing an efficient route to complex analogues. nih.gov
Exploration of Diverse Biological Target Interactions (Theoretical)
The 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid scaffold holds theoretical potential to interact with a wide array of biological targets, a hallmark of the pyrazole class of compounds. nih.govresearchgate.net Computational modeling and analysis of existing pyrazole-based drugs allow for the prediction of new therapeutic applications.
Potential Target Classes:
Kinases: Many pyrazole derivatives are potent kinase inhibitors. mdpi.comnih.gov Molecular modeling studies suggest that pyrazole scaffolds can be designed to target specific kinases involved in cancer and other diseases. For example, derivatives have been designed as inhibitors of RET kinase, PI3 kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.gov The acetamido and acetic acid groups of the title compound could be tailored to form key hydrogen bonds within the ATP-binding pocket of various kinases.
G-Protein Coupled Receptors (GPCRs): High-throughput screening has identified pyrazole-4-acetic acid substructures as antagonists for the CRTh2 receptor, a GPCR involved in inflammatory responses. nih.gov This suggests that this compound could be a starting point for developing novel anti-inflammatory agents targeting this receptor family.
Enzymes: Pyrazole derivatives have shown inhibitory activity against a range of enzymes. A notable example is carbonic anhydrase, where pyrazoles have demonstrated potent inhibition of human isoforms hCA I and hCA II. tandfonline.com Other pyrazole-containing drugs act as inhibitors of cyclooxygenase (COX) enzymes and phosphodiesterase type 5 (PDE5). nih.govnih.gov
Nuclear Receptors and Ion Channels: The structural versatility of pyrazoles allows them to be adapted to interact with various other target types, including ion channels, as seen in the blockage of the acid-sensing ion channel subtype 1α by certain pyrazole analogues with antinociceptive effects. nih.gov
The table below illustrates the diversity of potential targets for pyrazole-based compounds.
| Potential Biological Target Class | Specific Examples | Therapeutic Area | Supporting References |
| Protein Kinases | RET, VEGFR-2, PI3K, p38MAPK | Oncology, Inflammation | mdpi.comnih.govmdpi.com |
| G-Protein Coupled Receptors (GPCRs) | CRTh2, Cannabinoid Receptors (CB) | Inflammation, Neurology | nih.govresearchgate.net |
| Enzymes | Carbonic Anhydrase, Cyclooxygenase (COX) | Glaucoma, Inflammation | nih.govtandfonline.com |
| Other Targets | Acid-Sensing Ion Channels | Pain Management | nih.gov |
Integration of Computational and Experimental Methodologies in Compound Design
Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental approaches to accelerate the design of new therapeutic agents. nih.gov This integrated methodology is particularly well-suited for optimizing lead compounds like this compound.
The process typically involves:
Computational Modeling: Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to predict how different analogues of the lead compound will bind to a specific biological target. nih.govtandfonline.com These models help identify which chemical modifications are most likely to improve binding affinity and selectivity. For instance, 3D-QSAR models for pyrazole derivatives targeting RET kinase have identified crucial structural characteristics and led to the design of new, more potent inhibitors. nih.gov
Virtual Screening and Design: Based on the computational models, virtual libraries of novel analogues can be screened to prioritize a smaller, more promising set of compounds for synthesis. This reduces the time and cost associated with synthesizing and testing a large number of molecules.
Chemical Synthesis: The prioritized compounds are then synthesized in the laboratory. tandfonline.com
Experimental Validation: The synthesized analogues undergo in vitro testing to measure their actual biological activity (e.g., IC50 values against a target enzyme or cell line) and other key properties. nih.govtandfonline.com
Iterative Refinement: The experimental results are fed back into the computational models to improve their predictive accuracy. nih.gov This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the lead compound, leading to analogues with enhanced potency and improved drug-like properties. A study on pyrazole derivatives as carbonic anhydrase inhibitors successfully used molecular docking and MM-GBSA calculations to support and explain the experimentally observed inhibitory profiles. tandfonline.com
Potential as a Lead Scaffold for Further Chemical Research
The this compound structure is an exemplary lead scaffold for future chemical and medicinal research. A scaffold is considered "privileged" when its core structure is capable of binding to multiple, diverse biological targets through the modification of its peripheral functional groups. mdpi.comnih.gov The pyrazole ring system is well-established in this regard, forming the core of numerous FDA-approved drugs for a wide range of conditions, including inflammation, cancer, and infectious diseases. nih.govnih.gov
The value of this specific scaffold lies in several key attributes:
Synthetic Tractability: As discussed, the pyrazole core and its substituents are readily accessible through well-established synthetic routes, facilitating the creation of diverse chemical libraries. nih.govmdpi.com
Chemical Stability: The aromatic nature of the pyrazole ring imparts significant chemical stability.
3D Structural Diversity: The substituents on the pyrazole ring project into distinct vectors of three-dimensional space, allowing for precise tuning of the molecule's shape to fit different protein binding sites.
Modulable Physicochemical Properties: The N-H group of the pyrazole can act as a hydrogen bond donor, while the other nitrogen acts as an acceptor. mdpi.com The acetamido and acetic acid groups further provide opportunities for hydrogen bonding and can be modified to control properties like solubility and lipophilicity, which are critical for pharmacokinetic profiles. nih.gov
By leveraging this scaffold, researchers can systematically develop new series of compounds targeting a variety of diseases, making this compound a valuable starting point for next-generation drug discovery programs. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrazole derivatives and acetic acid precursors. For example, analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized via nucleophilic substitution using chloroacetyl chloride and pyrazole derivatives under basic conditions . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. Statistical methods like Design of Experiments (DoE) reduce trial-and-error approaches by identifying critical parameters .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and acetamido group integration.
- HPLC-MS : Quantify purity and detect impurities (e.g., unreacted intermediates).
- FT-IR : Verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).
Cross-referencing with PubChem data for analogous pyrazole-acetic acid derivatives ensures consistency .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or predict reactivity for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, ICReDD’s reaction path search methods integrate computational and experimental data to design novel reactions efficiently . Tools like PubChem’s InChIKey (e.g., FACPZBSRZKWPOR-UHFFFAOYSA-N for related compounds) aid in database mining for structure-activity relationships .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-acetic acid derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural analogs. Systematic approaches include:
- Meta-analysis : Compare data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify trends .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., ISO guidelines).
- SAR Studies : Modify substituents (e.g., acetamido vs. cyclopropyl groups) to isolate contributing factors .
Q. How can reaction engineering improve scalability for lab-to-pilot transitions?
- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates . Process simulation tools (e.g., Aspen Plus) model mass/heat transfer dynamics, while reaction calorimetry identifies exothermic risks. For example, pilot-scale synthesis of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide uses continuous flow reactors to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
